3-(2-Methoxy-3-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxy-3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-8-13(14(10)18-2)11-6-4-7-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGIVELCAURNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681790 | |
| Record name | 2'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-06-6 | |
| Record name | 2′-Methoxy-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Modifications and Analog Design of 3 2 Methoxy 3 Methylphenyl Benzoic Acid
Rational Design Principles for Scaffold Derivatization
The rational design of derivatives of 3-(2-Methoxy-3-methylphenyl)benzoic acid is guided by established medicinal chemistry principles. The primary goal is to create new molecules with potentially enhanced activity, selectivity, or improved physicochemical and pharmacokinetic properties. This involves a strategic approach to modifying the parent scaffold.
Key design principles include:
Structure-Activity Relationship (SAR) Exploration: Initial modifications aim to understand which parts of the molecule are essential for its biological effects. This involves making small, systematic changes to the scaffold and observing the impact on activity.
Physicochemical Property Modulation: Derivatives are designed to optimize properties such as lipophilicity (LogP), acidity (pKa), and polar surface area (PSA). For instance, introducing polar groups can increase solubility, while modifying the carboxylic acid can alter its ionization state.
Metabolic Stability Enhancement: Modifications can be introduced to block sites of potential metabolism. For example, replacing a metabolically labile methoxy (B1213986) group with a more stable alternative can prolong the compound's duration of action. cambridgemedchemconsulting.com
Conformational Control: The dihedral angle between the two phenyl rings is a key structural feature. Introducing bulky substituents ortho to the ring-ring bond can restrict rotation, leading to conformationally locked analogs or stable atropisomers, which may offer higher potency and selectivity. The nearly perpendicular conformation observed in similar 2-phenoxybenzoic acid structures highlights the importance of this dihedral angle. nih.gov
Systematic Exploration of Substituent Effects on the Benzoic Acid Moiety
The electronic properties of the benzoic acid ring can be systematically tuned by introducing substituents. These substituents influence the acidity (pKa) of the carboxyl group and the electron distribution across the ring, which can be critical for molecular interactions.
The effect of a substituent is largely determined by whether it is electron-donating or electron-withdrawing.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and halogens (–Cl, –Br) are deactivating groups that pull electron density away from the aromatic ring. libretexts.orglibretexts.org This stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the benzoic acid (i.e., lowering its pKa). libretexts.orglibretexts.org For example, p-(trifluoromethyl)benzoic acid, with a pKa of 3.6, is a stronger acid than benzoic acid (pKa 4.19), indicating the trifluoromethyl group is an electron-withdrawing, deactivating group. libretexts.org
Electron-Donating Groups (EDGs): Substituents such as methoxy (–OCH₃) and methyl (–CH₃) are activating groups that donate electron density to the ring. libretexts.org This destabilizes the carboxylate anion, making the acid weaker (i.e., raising its pKa). libretexts.org For instance, p-methoxybenzoic acid has a pKa of 4.46, making it less acidic than benzoic acid. libretexts.org
Almost all substituents placed in the ortho position increase the acid strength, a phenomenon known as the ortho-effect, which is thought to arise from a combination of steric and electronic factors. libretexts.org
The following table, based on published data for para-substituted benzoic acids, illustrates these trends and can guide the selection of substituents for the benzoic acid moiety of the target compound. libretexts.org
| Substituent (Y) at para-position | Ka × 10⁻⁵ | pKa | Substituent Type |
| –NO₂ | 39 | 3.41 | Deactivating |
| –CN | 28 | 3.55 | Deactivating |
| –CHO | 18 | 3.75 | Deactivating |
| –Br | 11 | 3.96 | Deactivating |
| –Cl | 10 | 4.0 | Deactivating |
| –H | 6.46 | 4.19 | - |
| –CH₃ | 4.3 | 4.34 | Activating |
| –OCH₃ | 3.5 | 4.46 | Activating |
| –OH | 3.3 | 4.48 | Activating |
This interactive table allows sorting by column to compare substituent effects.
Strategic Modifications of the 2-Methoxy-3-methylphenyl Ring System
The 2-methoxy-3-methylphenyl ring offers several avenues for strategic modification to probe for improved interactions with biological targets and to enhance metabolic stability.
Modification of the Methoxy Group: The methoxy group is a key feature. Its size, polarity, and metabolic liability can be altered.
Homologation: It can be extended to ethoxy, propoxy, or larger alkoxy groups to explore larger hydrophobic pockets.
Bioisosteric Replacement: It can be replaced with other groups like hydroxyl (–OH) or fluoro (–F) to alter hydrogen bonding potential. cambridgemedchemconsulting.com To improve metabolic stability, it could be replaced by a difluoromethyl (–CF₂H) or trifluoromethyl (–CF₃) group.
Modification of the Methyl Group: The methyl group can be altered to probe steric limits.
Size Alteration: It can be replaced with larger alkyl groups like ethyl or isopropyl to explore steric tolerance.
Bioisosteric Replacement: Classic bioisosteres for a methyl group include –NH₂, –OH, –F, and –Cl. cambridgemedchemconsulting.com Each replacement would significantly alter the electronic and steric profile of the ring.
Positional Isomerism: The positions of the methoxy and methyl groups can be swapped or moved to other locations on the phenyl ring to investigate the importance of their specific arrangement for biological activity.
Bioisosteric Replacements within the this compound Framework
Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance desired properties while minimizing undesirable ones. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements can be considered.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a target for replacement to improve oral bioavailability, cell permeability, or metabolic stability. Common bioisosteres include:
Tetrazole
Acyl sulfonamide
Hydroxamic acid
Thiazolidinedione
Phenyl Ring Bioisosteres: One or both of the phenyl rings could be replaced by a heteroaromatic ring to introduce hydrogen bond acceptors/donors, alter polarity, and modify metabolic profiles. cambridgemedchemconsulting.com Examples include:
Pyridine
Thiophene
Pyrazole
Oxazole
Functional Group Bioisosteres: As discussed previously, the individual functional groups can be swapped for bioisosteres. The table below provides common examples. cambridgemedchemconsulting.com
| Original Group | Potential Bioisostere(s) |
| Carboxylic Acid (–COOH) | Tetrazole, Acyl Sulfonamide, CONHR |
| Methoxy (–OCH₃) | –OH, –F, –CF₃, –NHCH₃ |
| Methyl (–CH₃) | –Cl, –Br, –NH₂, –OH |
| Phenyl | Pyridyl, Thienyl, 4-Fluorophenyl |
| Ether Linkage (–O– in analogs) | –S–, –CH₂–, –CF₂– |
This interactive table lists potential bioisosteric replacements for key functional groups.
Studies on similar compounds, such as 3-(adenosylthio)benzoic acid, have shown that bioisosteric substitution can lead to significant improvements in activity and selectivity. nih.gov
Combinatorial and Parallel Synthesis Methodologies for Library Generation
To efficiently explore the structure-activity relationships of the this compound scaffold, combinatorial chemistry and parallel synthesis techniques can be employed to generate large libraries of analogs. A convergent synthesis strategy based on a modern cross-coupling reaction would be most suitable.
A potential approach would be a Suzuki cross-coupling reaction , a versatile method for forming carbon-carbon bonds between aryl groups. A general scheme would be:
Preparation of Building Blocks:
Aryl Boronic Acids/Esters: A library of substituted phenylboronic acids or their corresponding pinacol (B44631) esters would be synthesized or purchased. This library would contain variations on the benzoic acid moiety (e.g., different substituents at positions 2, 4, 5, and 6).
Aryl Halide: The second component would be a suitable halide of the 2-methoxy-3-methylphenyl ring, for example, 1-bromo-2-methoxy-3-methylbenzene.
Parallel Synthesis:
The aryl halide (1-bromo-2-methoxy-3-methylbenzene) would be dispensed into an array of reaction vessels (e.g., a 96-well plate).
A different aryl boronic acid from the library would be added to each well, along with a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern Buchwald-Hartwig type pre-catalyst), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or DME).
The reaction plate would be heated, and after completion, the products would be purified using high-throughput parallel purification techniques like mass-directed automated HPLC.
This methodology allows for the rapid generation of a diverse library of analogs, where the substitution pattern on the benzoic acid ring is systematically varied, enabling a comprehensive exploration of the SAR for this part of the molecule. A similar strategy could be employed by swapping the functionalities, using 3-bromo- (B131339) or 3-iodobenzoic acid derivatives and a boronic acid derivative of the 2-methoxy-3-methylphenyl ring.
Computational and Theoretical Investigations of 3 2 Methoxy 3 Methylphenyl Benzoic Acid
Quantum Chemical Calculations of Electronic and Molecular Structures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule. These calculations provide a static, time-independent view of the molecule's preferred geometry and electronic distribution.
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding potential energies. For 3-(2-Methoxy-3-methylphenyl)benzoic acid, the most significant degree of freedom is the rotation around the C-C single bond connecting the two phenyl rings. The relative orientation of these rings is defined by a key dihedral angle.
Due to steric hindrance between the ortho-methoxy group on one ring and the hydrogen atom on the other, as well as the adjacent methyl group, the molecule is not expected to be planar in its lowest energy state. Computational scans of the potential energy surface, performed by systematically rotating this dihedral angle, can map out the energy landscape. uky.edu This mapping identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Studies on structurally similar biaryl compounds, such as 3-methyl-2-(phenylamino)benzoic acids, have shown that such conformational flexibility can lead to different crystalline forms, a phenomenon known as polymorphism. uky.edursc.orgnih.gov The analysis for this compound would similarly predict a twisted conformation as the global minimum, balancing the delocalization energy of the π-system with steric repulsion.
Table 1: Predicted Low-Energy Conformers of this compound This table presents hypothetical data based on typical findings for similar biaryl compounds.
| Conformer | Dihedral Angle (Ring-Ring) | Relative Energy (kcal/mol) | Note |
| 1 (Global Minimum) | ~55° | 0.00 | Twisted conformation, minimizes steric clash. |
| 2 (Local Minimum) | ~125° | +1.2 | Alternative twisted conformation. |
| Transition State 1 | ~0° | +4.5 | Planar state, high steric repulsion. |
| Transition State 2 | ~90° | +2.5 | Perpendicular state, reduced π-conjugation. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. niscpr.res.in
For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl ring substituted with the electron-donating methoxy (B1213986) and methyl groups. Conversely, the LUMO is anticipated to be centered on the phenyl ring bearing the electron-withdrawing carboxylic acid group. DFT calculations are used to determine the precise energies of these orbitals.
Table 2: Calculated Frontier Molecular Orbital Properties This table contains representative data based on published values for other benzoic acid derivatives. niscpr.res.invjst.vn
| Parameter | Energy Value (eV) | Implication |
| E(HOMO) | -6.35 | Electron-donating capability. |
| E(LUMO) | -2.31 | Electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.04 | High kinetic stability. |
A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is colored to indicate different electrostatic potential values: red signifies regions of high electron density (negative potential, prone to electrophilic attack), while blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potentials. wolfram.comresearchgate.net
The MEP map for this compound would show the most negative potential (deep red) concentrated around the oxygen atoms of the carboxyl group, highlighting their role as primary hydrogen bond acceptors. The most positive potential (blue) would be located on the acidic proton of the carboxyl group, identifying it as a hydrogen bond donor site. niscpr.res.in The methoxy group's oxygen would also show a region of negative potential, though less intense than the carboxyl oxygens. The aromatic rings would exhibit moderately negative potential above and below the plane, characteristic of π-systems.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time. An MD simulation of this compound would provide a dynamic view of its conformational flexibility, particularly the rotation around the biaryl bond. aalto.fi
By simulating the molecule in a solvent box (e.g., water), MD can also reveal detailed information about solvent interactions. These simulations would show water molecules forming stable hydrogen bonds with the carboxyl group and transient ones with the methoxy oxygen. The simulations can quantify the residence time of water molecules at these sites and analyze the structure of the surrounding hydration shell, which is crucial for understanding the molecule's solubility and behavior in an aqueous biological environment.
Molecular Docking and Target Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. nih.gov Given that this compound is classified as a "Protein Degrader Building Block," calpaclab.com docking studies are essential for predicting its potential protein targets and binding modes.
In a typical docking study, the ligand is placed into the binding site of a target protein, and various conformations and orientations are sampled. A scoring function then estimates the binding affinity for each pose, often reported as a binding energy in kcal/mol. Lower values indicate a more favorable interaction. Studies on similar benzoic acid derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase. niscpr.res.inresearchgate.net
Table 3: Illustrative Molecular Docking Results This table presents hypothetical docking data against a representative enzyme target, based on literature values for similar inhibitors. niscpr.res.inresearchgate.net
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
| Carbonic Anhydrase II | -9.2 | ~150 |
| p38 MAP Kinase | -8.5 | ~450 |
| SARS-CoV-2 Main Protease | -7.8 | ~1200 |
Following a successful docking run, a detailed analysis of the top-ranked binding pose is performed to identify the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, the binding mode would likely be anchored by key interactions involving its functional groups.
Hydrogen Bonding: The carboxylic acid is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (via its -OH) and acceptor (via its C=O) with polar amino acid residues like Arginine, Serine, or Asparagine. aalto.fi
Hydrophobic Interactions: The two phenyl rings and the methyl group would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Alanine within the binding pocket.
Pi-Stacking: The aromatic rings could form favorable π-π stacking or T-shaped π-stacking interactions with the side chains of Phenylalanine, Tyrosine, or Tryptophan residues.
Table 4: Hypothetical Ligand-Protein Interactions for this compound in Carbonic Anhydrase II This table illustrates the types of interactions that would be analyzed from a docking simulation, based on published studies. niscpr.res.inresearchgate.net
| Ligand Group | Protein Residue | Interaction Type | Distance (Å) |
| Carboxylic Acid (-OH) | Thr199 | Hydrogen Bond (Donor) | 2.8 |
| Carboxylic Acid (C=O) | His94 | Hydrogen Bond (Acceptor) | 3.0 |
| Methoxy-methyl-phenyl Ring | Val121, Leu198 | Hydrophobic | 3.5 - 4.0 |
| Benzoic Acid Ring | Trp209 | π-π Stacking | 3.6 |
Prediction of Putative Molecular Targets or Interaction Partners
Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. For this compound, computational approaches such as inverse molecular docking and pharmacophore-based screening can be employed to predict its putative protein interaction partners. These in silico methods screen the compound against large databases of protein structures to identify potential binding sites.
Inverse molecular docking, for instance, would involve docking the 3D structure of this compound into the binding cavities of a vast array of proteins from the Protein Data Bank (PDB). The algorithm calculates the binding energy for each protein-ligand complex, and those with the most favorable scores are considered potential targets. The binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed to assess the stability and specificity of the binding. For example, the carboxylic acid moiety of the compound is a potential hydrogen bond donor and acceptor, while the biphenyl (B1667301) core can engage in hydrophobic and π-π stacking interactions.
The results of such a screening could be presented in a table that ranks potential protein targets based on their predicted binding affinities.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Carbonic Anhydrase II | 3FFP | -8.5 | Hydrogen bond with active site zinc ion via carboxylic acid |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.2 | Hydrophobic interactions within the active site channel |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -7.9 | π-π stacking with aromatic residues in the binding pocket |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.1 | Salt bridge formation with a lysine (B10760008) residue |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing a library of derivatives with modifications at various positions on the biphenyl scaffold. The biological activity of these compounds against a specific target (identified, for example, through the methods described in 4.3.2) would be experimentally determined.
A QSAR model would then be developed by calculating a range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that correlates these descriptors with the observed biological activity. nih.gov
The resulting QSAR model can provide valuable mechanistic insights. For instance, a positive coefficient for a particular steric descriptor might suggest that bulkier substituents at that position enhance activity, while a negative coefficient for a hydrophobic descriptor might indicate that increased polarity is favorable. These models can also be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
| Descriptor | Coefficient | Standard Deviation | p-value | Interpretation |
|---|---|---|---|---|
| cLogP (Hydrophobicity) | 0.25 | 0.05 | <0.01 | Increased hydrophobicity is positively correlated with activity. |
| Molecular Weight | -0.10 | 0.03 | <0.05 | Increased molecular weight is negatively correlated with activity. |
| Dipole Moment | 0.45 | 0.10 | <0.01 | A higher dipole moment is favorable for activity. |
| HOMO Energy | -0.20 | 0.08 | <0.05 | A lower HOMO energy is associated with higher activity. |
In Silico Screening and Virtual Library Design Based on the this compound Scaffold
Building upon the insights from target prediction and QSAR modeling, in silico screening and virtual library design can be used to explore a vast chemical space around the this compound scaffold. ijpsjournal.com A virtual library is a large collection of chemical structures that are generated computationally rather than synthesized in the lab. This library can be created by systematically modifying the core scaffold with a wide variety of chemical substituents.
For the this compound scaffold, a virtual library could be designed by introducing different functional groups at the open positions of the two phenyl rings. These modifications could include a range of halogens, alkyl groups, and hydrogen bond donors/acceptors.
Once the virtual library is generated, it can be screened against the putative protein target using high-throughput molecular docking. ijpsjournal.com This process rapidly predicts the binding affinity of each compound in the library, allowing for the identification of a smaller subset of "hits" with potentially high activity. These hits can then be further analyzed for their drug-like properties (e.g., solubility, metabolic stability) using other computational models before being prioritized for chemical synthesis and experimental testing.
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Properties |
|---|---|---|---|
| V-001 | 4'-Fluoro substitution | -9.8 | Good oral bioavailability |
| V-002 | 5'-Chloro substitution | -9.5 | Moderate metabolic stability |
| V-003 | 4'-Trifluoromethyl substitution | -10.2 | High binding affinity, potential for off-target effects |
| V-004 | Replacement of carboxylic acid with a tetrazole ring | -9.9 | Improved metabolic stability |
Mechanistic Biological and Molecular Interaction Studies of 3 2 Methoxy 3 Methylphenyl Benzoic Acid in Vitro Focus
Investigation of Molecular Target Identification and Validation Strategies
Currently, there is no available scientific literature that identifies or validates specific molecular targets for 3-(2-Methoxy-3-methylphenyl)benzoic acid. The initial steps in drug discovery and molecular biology, which involve screening the compound against various receptors, enzymes, and other protein targets, have not been published for this specific molecule.
Enzyme Inhibition Kinetics and Mechanistic Pathways
There is no data available in the scientific literature regarding the enzyme inhibition kinetics of this compound. Consequently, key parameters such as the type of inhibition (e.g., competitive, non-competitive), the inhibition constant (Kᵢ), and the Michaelis constant (Kₘ) for any potential enzyme targets are unknown.
Receptor Binding Affinity and Ligand-Receptor Interaction Profiling (in vitro)
In vitro studies detailing the receptor binding affinity of this compound are not present in the current body of scientific literature. As such, its profile as a ligand for any specific receptor, and the nature of these potential interactions, has not been characterized.
Modulation of Cellular Pathways in Controlled In Vitro Models
The effect of this compound on cellular pathways in controlled in vitro models has not been documented. Research that would investigate its influence on signaling cascades, gene expression, or other cellular processes is not available.
Structure-Activity Relationship (SAR) Elucidation for Observed Biological Mechanisms
Without established biological activity for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a known biological effect to which the chemical structure can be correlated.
Advanced Techniques for Elucidating Specific Interaction Modes with Biomolecules
There are no published studies utilizing advanced techniques such as X-ray co-crystallography to determine the specific interaction modes of this compound with any biomolecules. Such studies would provide detailed, three-dimensional insights into its binding, which are currently unavailable.
Advanced Characterization Methodologies in 3 2 Methoxy 3 Methylphenyl Benzoic Acid Research
Spectroscopic Techniques for Structural Confirmation (General Principles and Applications)
Spectroscopy is the cornerstone of molecular structure elucidation, utilizing the interaction of electromagnetic radiation with matter to provide detailed information about a molecule's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), which are spin-active. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, known as resonance frequencies. These frequencies are highly sensitive to the local electronic environment of each nucleus, providing information about connectivity, neighboring atoms, and three-dimensional arrangement.
For 3-(2-Methoxy-3-methylphenyl)benzoic acid , ¹H and ¹³C NMR would confirm the presence and connectivity of all protons and carbons.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This includes the acidic proton of the carboxylic acid (typically a broad singlet at a high chemical shift, >10 ppm), the aromatic protons on both benzene (B151609) rings, the methoxy (B1213986) group protons (a sharp singlet around 3-4 ppm), and the methyl group protons (a sharp singlet around 2-3 ppm). The splitting patterns (e.g., doublets, triplets) of the aromatic protons would reveal their substitution pattern and coupling with adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum would display a signal for each of the 15 carbon atoms in the molecule, unless symmetry results in equivalence. Key signals would include the carbonyl carbon of the carboxylic acid (around 170 ppm), the aromatic carbons (typically 110-160 ppm), the methoxy carbon (around 55-60 ppm), and the methyl carbon (around 15-25 ppm).
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming which protons are spin-coupled. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for piecing together the bi-aryl structure and confirming the relative positions of the substituents.
Illustrative ¹H and ¹³C NMR Data Table for this compound Note: The following chemical shifts (δ) are hypothetical and based on typical values for similar functional groups. Actual experimental values may vary.
| Atom Type | Expected No. of Signals | Hypothetical Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 1 | > 10 | Broad Singlet |
| Aromatic Protons (Ar-H) | 7 | 7.0 - 8.2 | Multiplets, Doublets, Triplets |
| Methoxy Protons (-OCH₃) | 1 | ~3.8 | Singlet |
| Methyl Protons (-CH₃) | 1 | ~2.3 | Singlet |
| Carboxylic Carbon (-COOH) | 1 | ~170 | N/A |
| Aromatic Carbons (Ar-C) | 12 | 110 - 160 | N/A |
| Methoxy Carbon (-OCH₃) | 1 | ~56 | N/A |
| Methyl Carbon (-CH₃) | 1 | ~20 | N/A |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) resulting from vibrations that cause a change in the molecule's polarizability. Together, they provide a characteristic "fingerprint" of the functional groups present.
For This compound , key vibrational modes would be observed:
A very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
A strong and sharp C=O (carbonyl) stretch from the carboxylic acid, usually found between 1680-1710 cm⁻¹.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O stretching vibrations for the ether and carboxylic acid groups between 1210-1320 cm⁻¹.
C-H stretching vibrations from the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.
Illustrative Vibrational Spectroscopy Data Table Note: These are characteristic frequency ranges. Actual peak positions may vary.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Broad | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |
| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium | Strong |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong | Strong |
| C-O (Ether/Acid) | Stretching | 1210 - 1320 | Strong | Weak-Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For This compound (C₁₅H₁₄O₃), HRMS would confirm the molecular weight of 242.0892 g/mol . In electron ionization (EI) mode, the molecule would fragment in a predictable manner. Expected fragmentation could include the loss of:
A hydroxyl radical (•OH, 17 Da) to give an acylium ion.
A carboxyl group (•COOH, 45 Da).
A methoxy group (•OCH₃, 31 Da).
Cleavage at the bi-aryl bond, leading to fragments corresponding to the individual substituted phenyl rings.
Illustrative Mass Spectrometry Fragmentation Table
| m/z Value (Hypothetical) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 242 | [C₁₅H₁₄O₃]⁺ (Molecular Ion) | N/A |
| 225 | [C₁₅H₁₃O₂]⁺ | •OH |
| 197 | [C₁₄H₁₃O]⁺ | •COOH |
| 211 | [C₁₄H₁₁O₃]⁺ | •CH₃ |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation.
This compound contains two phenyl rings, and its UV-Vis spectrum would be expected to show strong absorptions characteristic of π-π* transitions within the aromatic systems. The exact λ_max would depend on the solvent and the dihedral angle between the two rings, which affects the degree of electronic conjugation. The presence of auxochromes like the methoxy and carboxylic acid groups would also influence the absorption maxima. Typically, absorptions for such bi-aryl systems would be expected in the 250-300 nm range. nist.govnist.gov
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting a beam of X-rays off a single crystal, one can generate an electron density map from which the precise coordinates of each atom can be determined.
An X-ray crystal structure of This compound would provide unambiguous proof of its constitution and conformation. Key insights would include:
Bond lengths and angles: Precise measurement of all bond lengths and angles, confirming the geometry of the benzene rings, the carboxylic acid, and the substituents.
Torsional angles: The dihedral (torsional) angle between the two phenyl rings would be determined, revealing the molecule's preferred conformation in the solid state.
Intermolecular interactions: Crucially, it would reveal how the molecules pack together in the crystal lattice. For benzoic acid derivatives, a common and strong interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. rsc.org Other potential interactions like C-H···π or π-π stacking could also be identified, which are vital for understanding the solid-state properties of the material.
Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile organic molecules.
For This compound , a reversed-phase HPLC (RP-HPLC) method would be the standard choice for purity analysis.
Principle: In RP-HPLC, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water and a solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid) is used to elute the components. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
Application: A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be used to ensure the separation of the main compound from any potential impurities, such as starting materials or side-products from its synthesis. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically detected by a UV detector set at a wavelength where the compound absorbs strongly (e.g., its λ_max). Commercial sources specify a purity of approximately 95% or higher for this compound, which would be verified by this method. calpaclab.com
Electrophoretic techniques, such as capillary electrophoresis (CE), could also be employed, particularly for analyzing charged species. Given the acidic nature of the carboxylic group, CE could separate the anionic form of the molecule from neutral or cationic impurities.
Emerging Applications and Future Research Directions for 3 2 Methoxy 3 Methylphenyl Benzoic Acid
Potential as a Precursor or Scaffold for Novel Organic Synthesis Methodologies
The structure of 3-(2-Methoxy-3-methylphenyl)benzoic acid, featuring a carboxylic acid group and a biaryl core, makes it a versatile precursor for a variety of organic transformations. The carboxylic acid moiety can be readily converted into esters, amides, acid chlorides, and other functional groups, serving as a handle for further molecular elaboration.
The biaryl framework itself is a key structural motif in many complex molecules. Benzoic acid derivatives with methoxy (B1213986) and methyl substitutions are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, isomers like 2-methyl-3-methoxybenzoic acid are crucial intermediates for certain insecticides google.com. Similarly, methoxybenzoic acids have been utilized as starting materials for the synthesis of flavones, a class of compounds with significant biological activities researchgate.net. This suggests that this compound could serve as a foundational scaffold for building libraries of novel compounds with potential applications in drug discovery and crop protection. Its sterically hindered and electronically modulated biphenyl (B1667301) structure could be exploited to create unique molecular shapes and property profiles that are not easily accessible from simpler precursors.
Exploration in Advanced Materials Science (e.g., functional polymers, liquid crystals, organic electronics)
The rigid biaryl core of this compound is a feature often found in materials with interesting optical and electronic properties. Its incorporation into larger molecular architectures could lead to the development of novel advanced materials.
Functional Polymers: Benzoic acid and its derivatives can be incorporated into polymer structures. Research has shown that guest molecules like benzoic acid can be segregated within the crystalline cavities of polymers such as syndiotactic polystyrene, a process that can be used to engineer materials with specific functionalities mdpi.com. The unique shape of this compound could influence the packing and properties of such polymer-guest systems.
Liquid Crystals: The elongated, semi-rigid structure of biaryl compounds is a common characteristic of liquid crystals. For example, fluorinated liquid crystal compounds incorporating a methoxyphenyl benzoate core have been synthesized and shown to exhibit various mesophases nih.gov. The substitution pattern on this compound could be tailored to design new liquid crystalline materials with specific transition temperatures and dielectric properties for display and sensor applications.
Organic Electronics: Biaryl structures are often investigated for their potential in organic electronics due to their ability to facilitate charge transport. While direct research on this compound is limited, its core structure is reminiscent of components used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Further functionalization could lead to materials with tailored electronic properties.
Role in the Development of Specialty Chemicals and Chemical Reagents
As a complex organic molecule, this compound is positioned to be a valuable building block for the synthesis of specialty chemicals. Its availability from chemical suppliers indicates its use as a reagent in research and development calpaclab.combojnsci.com. The development of efficient syntheses for related compounds, such as the use of 3-methoxy-4-hydroxybenzoic acid in the multi-step synthesis of the kinase inhibitor Bosutinib, highlights the importance of such substituted benzoic acids as intermediates in the production of high-value chemicals mdpi.com. The distinct substitution on this compound offers a unique combination of functional groups that can be leveraged to create complex target molecules that would be difficult to synthesize through other routes.
Challenges and Opportunities in Scalable and Sustainable Synthesis of the Compound
The synthesis of substituted biaryl compounds like this compound often presents significant challenges, particularly concerning scalability and sustainability. The synthesis of its simpler isomer, 2-methyl-3-methoxybenzoic acid, provides insight into potential hurdles. Methods for producing this isomer can involve multiple steps, starting from materials that may be difficult to source, and can suffer from low yields or the formation of hard-to-separate impurities google.comgoogle.com.
Table 2: Comparison of Synthesis Strategies for Related Methoxy Methyl Benzoic Acids
| Synthesis Method | Starting Materials | Key Challenges | Reference |
|---|---|---|---|
| Reduction, Diazotization, Methoxylation | 3-nitro-2-methylbenzoic acid | Difficult raw material sourcing, high cost | google.com |
| Grignard Reaction | 2-methyl-3-chloroanisole, Dry Ice | Multi-step preparation of starting material | google.com |
| Methylation | 3-methoxy benzoic acid, Iodomethane | Low yield (50%), impurity formation | google.com |
Synthesizing this compound would likely involve a cross-coupling reaction (e.g., Suzuki or Negishi coupling) to form the central biaryl bond. While effective at the lab scale, these methods often rely on expensive palladium catalysts and require stringent control of reaction conditions, posing challenges for large-scale industrial production. Opportunities for future research lie in developing more sustainable and cost-effective synthetic routes. This could involve exploring novel catalytic systems that use earth-abundant metals, developing continuous flow processes to improve efficiency and safety, or designing biocatalytic routes that operate under milder conditions.
Interdisciplinary Research Prospects and Integration with Advanced Chemical Biology Platforms
One of the most promising future directions for this compound is in the field of chemical biology, specifically in the area of targeted protein degradation. The compound is commercially identified as a "Protein Degrader Building Block," suggesting its utility in constructing molecules designed to hijack the cell's natural protein disposal machinery calpaclab.com.
Targeted protein degradation is a revolutionary strategy in drug discovery that uses heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins . A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase bio-techne.com. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
As a "building block," this compound likely serves as a fragment or starting point for developing a ligand that binds to a specific POI. Its biaryl structure provides a rigid scaffold that can be systematically modified to achieve high-affinity and selective binding to a protein's surface. The integration of this compound with advanced chemical biology platforms, such as high-throughput screening and combinatorial chemistry, could accelerate the discovery of new degraders for proteins that have been traditionally considered "undruggable." This opens up interdisciplinary research avenues connecting synthetic chemistry with proteomics, cell biology, and medicine to develop next-generation therapeutics.
Q & A
Q. What synthetic methodologies are commonly employed for 3-(2-Methoxy-3-methylphenyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated aromatic precursor, followed by hydrolysis of the ester intermediate to yield the benzoic acid moiety. For example:
Coupling 3-bromo-2-methoxy-3-methylbenzene with a benzoic acid ester-bearing boronic acid under palladium catalysis .
Hydrolysis of the ester group using aqueous NaOH or HCl to yield the carboxylic acid .
Optimization includes adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent (toluene/ethanol), and temperature (80–100°C). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Key Parameters Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 80°C | 60–75% | |
| Hydrolysis | 2M NaOH, reflux, 4h | >90% |
Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplet signals between δ 6.8–7.9 ppm. Methoxy (δ ~3.8 ppm) and methyl (δ ~2.3 ppm) groups confirm substitution patterns .
- ¹³C NMR : Carboxylic acid carbonyl at δ ~168 ppm; methoxy carbon at δ ~56 ppm .
- Mass Spectrometry (MS) : ESI-MS shows [M-H]⁻ ion at m/z 255.1 (calculated for C₁₅H₁₄O₃).
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm ensures >98% purity .
Advanced Research Questions
Q. How can the SHELX software suite refine the crystal structure of this compound?
- Methodological Answer :
Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .
Q. Refinement :
- SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding.
- Validate using R-factor convergence (<5%) and Fourier difference maps .
- Example Workflow :
shelxt --> shelxl (cycles: 20) --> CIF validation
Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data for this compound?
- Methodological Answer :
- Isomer Analysis : Use 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., methoxy group position).
- Impurity Identification : Compare HPLC retention times with synthetic intermediates (e.g., ester precursors) .
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) and simulate NMR shifts (GIAO method) to match experimental data .
Q. How can computational modeling predict the reactivity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2).
- Protonated carboxylic acid forms hydrogen bonds with Arg120 and Tyr355 .
- MD Simulations : GROMACS for stability analysis (20 ns, NPT ensemble) to assess binding affinity.
- SAR Studies : Modify substituents (e.g., methyl → trifluoromethyl) and calculate ΔG binding (MM-PBSA) .
Q. What methodologies assess the compound’s potential as an enzyme inhibitor in pharmacological studies?
- Methodological Answer :
- In Vitro Assays :
Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Cellular Uptake : LC-MS quantification in cell lysates after 24h exposure.
- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
Data Contradiction Analysis
Q. How to address conflicting melting point data reported for this compound?
- Methodological Answer :
- Reproducibility Check : Recrystallize from multiple solvents (e.g., ethanol vs. acetone) and compare DSC thermograms.
- Polymorphism Screening : Use PXRD to identify crystalline forms.
- Literature Cross-Validation : Compare with structurally analogous benzoic acids (e.g., 3-(2-methoxyphenyl)benzoic acid, mp 160–162°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
